![molecular formula C23H22N2O6S2 B2411297 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide CAS No. 923193-37-7](/img/structure/B2411297.png)
3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide
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Overview
Description
3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide, also known as MS023, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in treating various diseases. MS023 is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in regulating gene expression, chromatin structure, and signal transduction pathways.
Scientific Research Applications
Carbonic Anhydrase Inhibition
One study discusses the synthesis and evaluation of aromatic sulfonamide inhibitors, including derivatives with morpholine groups, targeting carbonic anhydrase (CA) isoenzymes. These compounds exhibited nanomolar inhibitory concentrations, indicating their potential as CA inhibitors with specific affinities towards different isoenzymes, such as hCA I, II, IV, and XII (Supuran, Maresca, Gregáň, & Remko, 2013).
Antibacterial and Modulating Activity
Another study focused on the antimicrobial properties of 4-(Phenylsulfonyl) morpholine, evaluating its activity and modulating effects against various standard and multi-resistant microbial strains. This research highlighted the potential of such compounds in addressing antimicrobial resistance, although the specific compound of interest showed modest efficacy (Oliveira et al., 2015).
Synthesis and Molecular Structure Analysis
Further studies have delved into the synthesis and structural analysis of aromatic sulfonamides, including derivatives similar to 3-(morpholin-4-ylsulfonyl)-N-[4-(phenylsulfonyl)phenyl]benzamide. These investigations provide insights into the chemical characteristics and potential interactions of such compounds, offering a basis for future application development in various fields of chemistry and biology (Remko, Kožíšek, Semanová, & Gregáň, 2010).
Antimicrobial Agents
The antimicrobial activity of morpholine derivatives has also been explored, with studies synthesizing and testing various compounds for their effects against different bacteria and fungi. These efforts aim to develop new antimicrobial agents capable of combating resistant strains and highlight the therapeutic potential of such chemical structures (Ahmed, Ugwu, Simon, & Oluwasola, 2021).
Mechanism of Action
Target of Action
The primary target of the compound, also known as N-[4-(benzenesulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide, is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .
Mode of Action
The compound interacts with its target, LRRK2, by inhibiting its kinase activity . The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity . By inhibiting this activity, the compound can potentially mitigate the effects of this mutation.
properties
IUPAC Name |
N-[4-(benzenesulfonyl)phenyl]-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c26-23(18-5-4-8-22(17-18)33(29,30)25-13-15-31-16-14-25)24-19-9-11-21(12-10-19)32(27,28)20-6-2-1-3-7-20/h1-12,17H,13-16H2,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIPEGFVYNHRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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